N-[2-(4-chlorophenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide N-[2-(4-chlorophenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1260923-09-8
VCID: VC4394595
InChI: InChI=1S/C19H20ClN3O3S/c1-2-10-22-18(25)17-15(8-11-27-17)23(19(22)26)12-16(24)21-9-7-13-3-5-14(20)6-4-13/h3-6,8,11H,2,7,9-10,12H2,1H3,(H,21,24)
SMILES: CCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCCC3=CC=C(C=C3)Cl
Molecular Formula: C19H20ClN3O3S
Molecular Weight: 405.9

N-[2-(4-chlorophenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

CAS No.: 1260923-09-8

Cat. No.: VC4394595

Molecular Formula: C19H20ClN3O3S

Molecular Weight: 405.9

* For research use only. Not for human or veterinary use.

N-[2-(4-chlorophenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide - 1260923-09-8

Specification

CAS No. 1260923-09-8
Molecular Formula C19H20ClN3O3S
Molecular Weight 405.9
IUPAC Name N-[2-(4-chlorophenyl)ethyl]-2-(2,4-dioxo-3-propylthieno[3,2-d]pyrimidin-1-yl)acetamide
Standard InChI InChI=1S/C19H20ClN3O3S/c1-2-10-22-18(25)17-15(8-11-27-17)23(19(22)26)12-16(24)21-9-7-13-3-5-14(20)6-4-13/h3-6,8,11H,2,7,9-10,12H2,1H3,(H,21,24)
Standard InChI Key UYPLLXDNUBFWRJ-UHFFFAOYSA-N
SMILES CCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCCC3=CC=C(C=C3)Cl

Introduction

N-[2-(4-chlorophenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound featuring a thienopyrimidine core with a chlorophenyl substituent. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, which are attributed to its unique structural arrangement. The thienopyrimidine structure is known for its role in various biological processes, while the chlorophenyl group may enhance the compound's reactivity and binding properties with biological targets.

Biological Activity and Potential Applications

The biological activity of N-[2-(4-chlorophenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is primarily attributed to its thienopyrimidine core and chlorophenyl substituent. These structural elements allow the compound to interact with various molecular targets, potentially modulating their activity. The chlorophenyl group may enhance these interactions by providing additional binding sites or increasing hydrophobic interactions. Detailed studies are required to elucidate the specific pathways and molecular targets involved in its biological activity.

Comparison with Similar Compounds

N-[2-(4-chlorophenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide can be compared with several structurally similar compounds:

Compound NameMolecular FormulaUnique Features
N-(4-chlorobenzyl)-2-(2,4-dioxo-3-propylthieno[3,2-d]pyrimidin-1(2H)-yl)acetamideC18H18ClN3O3SSimilar thienopyrimidine core but different substituents
N-[2-(4-chlorophenyl)ethyl]-2-(5-methylthieno[3,2-d]pyrimidin-1(2H)-yl)acetamideC19H20ClN3O3SVariation in the thienopyrimidine structure
N-[2-(trifluoromethylphenyl)ethyl]-2-(thieno[3,4-d]pyrimidin)acetamideC19H20F3N3OIncorporation of trifluoromethyl group

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